3,5-Dichlorophenyl isocyanate

Overview

Description

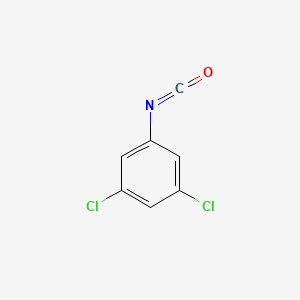

3,5-Dichlorophenyl isocyanate is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Common Preparation Methods

The synthesis of 3,5-dichlorophenyl isocyanate typically involves the reaction of 3,5-dichloroaniline with phosgene. Below are detailed methods of preparation:

Phosgene Method

This method involves the reaction of 3,5-dichloroaniline with phosgene in a controlled environment. The process can be outlined as follows:

Reagents :

- 3,5-Dichloroaniline

- Phosgene

-

- Mix 3,5-dichloroaniline with phosgene in a suitable solvent (e.g., toluene).

- Control the temperature (typically around 80°C) and pressure during the reaction.

- The reaction is often conducted in a microchannel reactor to enhance efficiency and yield.

Yield : This method can achieve high yields due to the controlled reaction conditions.

Microchannel Continuous Flow Reactor

A more advanced technique utilizes microchannel technology for continuous flow reactions, which offers several advantages over traditional batch methods:

-

- Improved reaction times.

- Enhanced safety due to lower volumes of hazardous materials being handled.

- Higher purity of the final product.

-

- Prepare a solution of 3,5-dichloroaniline in toluene.

- Introduce phosgene at a controlled flow rate into the microchannel reactor.

- Maintain specific temperature and pressure conditions throughout the reaction.

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Pressure | Controlled |

| Reaction Time | Approximately 15 seconds |

Purification Techniques

After synthesis, purification is crucial for achieving high-quality this compound. Common purification methods include:

Solvent Extraction

- Utilize a series of extraction towers to remove unreacted materials and solvents.

- The crude product is subjected to multiple rounds of extraction to enhance purity.

Distillation

- Fractional distillation can be employed to separate isocyanate from other by-products based on boiling points.

- This method ensures that impurities with significantly different boiling points are removed effectively.

Analytical Data

To confirm the purity and identity of synthesized this compound, various analytical techniques are employed:

| Analysis Method | Purity (%) | Comments |

|---|---|---|

| Gas Chromatography | >97% | Standard method for purity |

| Butylamine Method | >97% | Alternative purity assessment |

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorophenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and water.

Solvents: Toluene, dichloromethane, and acetonitrile.

Catalysts: Triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone for selective reactions.

Major Products Formed:

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Scientific Research Applications

Medicinal Chemistry

3,5-Dichlorophenyl isocyanate serves as an important intermediate in the synthesis of pharmaceuticals. It is particularly notable for its role in the production of compounds that exhibit biological activity.

- Synthesis of Bioactive Compounds : This compound is utilized to synthesize derivatives such as 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione, which has shown potential therapeutic effects against various diseases .

- Cytotoxicity Studies : Research indicates that derivatives of this compound can exhibit cytotoxic effects in specific cell lines. For example, studies have demonstrated that certain derivatives are hepatotoxic in animal models, providing insights into the structure-activity relationship of these compounds .

Agricultural Chemistry

In agriculture, this compound is primarily used as an intermediate in the synthesis of pesticides.

- Iprodione Production : It is a precursor for iprodione, a fungicide widely used to control diseases in crops such as fruits and vegetables. The synthesis involves the reaction of this compound with other reagents to produce effective agricultural chemicals .

Proteomic Research

The compound has applications in proteomic research due to its ability to modify proteins selectively.

- Protein Labeling : this compound can be used for labeling proteins in proteomic studies. This labeling facilitates the analysis of protein interactions and functions within biological systems .

Materials Science

In materials science, this compound plays a role in synthesizing various polymers and materials.

- Synthesis of Polymers : It can be used to synthesize phenylcarbamate derivatives that serve as polysaccharide-based chiral stationary phases for chromatography applications. These materials are crucial for separating enantiomers in pharmaceutical formulations .

Case Studies and Research Findings

To illustrate the applications further, here are some documented case studies:

Mechanism of Action

The mechanism of action of 3,5-dichlorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

- 3,4-Dichlorophenyl isocyanate

- 3,5-Dimethylphenyl isocyanate

- 3,5-Bis(trifluoromethyl)phenyl isocyanate

- 3,5-Dimethoxyphenyl isocyanate

- 3-Chloro-4-methylphenyl isocyanate

- 3-Chlorophenyl isocyanate

Uniqueness: 3,5-Dichlorophenyl isocyanate is unique due to the presence of two chlorine atoms at the 3 and 5 positions, which enhances its reactivity and makes it suitable for specific synthetic applications. Its ability to form stable derivatives with various nucleophiles makes it a valuable compound in organic synthesis .

Biological Activity

3,5-Dichlorophenyl isocyanate (DPI), with the chemical formula CHClNO and CAS number 34893-92-0, is a compound that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

- Molecular Weight : 188.01 g/mol

- Melting Point : 32-34 °C

- Boiling Point : 243 °C

- Density : 1.38 g/mL at 25 °C

- Solubility : Decomposes in water; insoluble in organic solvents.

- Flash Point : >230 °F

Cytotoxicity

Research indicates that DPI exhibits significant cytotoxic effects, particularly in the context of cancer research. A study focusing on the compound's analogs demonstrated that 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a derivative of DPI, was notably toxic to human hepatoma cells. The cytotoxicity was found to be dose-dependent, with an LC50 value of approximately 160.2 μM in cells expressing cytochrome P450 (CYP) enzymes, suggesting that metabolic activation plays a crucial role in its toxicity .

The mechanism by which DPI exerts its toxic effects appears to involve the following pathways:

- CYP-Mediated Metabolism : The toxicity of DCPT was significantly increased when CYP3A4 was induced, indicating that DPI and its derivatives may require metabolic activation for their cytotoxic effects .

- Reactive Metabolite Formation : The formation of reactive metabolites from DPI may lead to cellular damage and apoptosis in susceptible cell types .

Study on Anti-Cancer Activity

A study identified a compound derived from DPI, named COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea), which showed promising anti-cancer activity against human leukemia and melanoma cells. The research involved both in vitro assays and in vivo models where COH-SR4 was administered to mice. The results indicated significant tumor growth inhibition compared to control groups .

| Compound | Type | Activity | Model |

|---|---|---|---|

| COH-SR4 | Urea derivative of DPI | Anti-cancer | In vitro & In vivo (mouse models) |

Toxicological Profile

DPI is classified as a hazardous material with potential health risks upon exposure. Short-term exposure can cause serious temporary or moderate residual injury. Safety data sheets recommend that appropriate protective measures be taken when handling this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dichlorophenyl isocyanate, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Route 1 : Reaction of 3,5-dichloronitrobenzene via nitro reduction followed by phosgenation .

- Route 2 : Ammoniation of m-dichlorobenzene followed by bromination/isomerization and phosgenation .

Yields depend on stoichiometric ratios, solvent selection (e.g., dichloromethane for improved solubility), and temperature control. For instance, in the synthesis of 1,3-bis(3,5-dichlorophenyl)urea, ambient temperature and nitrogen atmosphere minimized side reactions, achieving 82% yield .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer :

- Chromatography : HPLC monitors reaction completion (e.g., in spiro-hydantoin synthesis) .

- Spectroscopy : H-NMR (e.g., δ 9.35 ppm for urea NH protons) and C-NMR (e.g., δ 152.0 ppm for carbonyl carbons) are critical . HRMS-ESI confirms molecular ion peaks (e.g., m/z 348.9278 for [M+H]) .

- Elemental Analysis : Carbon/nitrogen ratios validate derivatization efficiency in cellulose hybrid materials .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatility (BP: 260°C) and inhalation hazards .

- PPE : Nitrile gloves and lab coats prevent dermal exposure, as the compound is harmful upon contact .

- Storage : Airtight containers under inert gas (e.g., N) prevent moisture-induced degradation to urea derivatives .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s reactivity in urea/thiourea formation?

- Methodological Answer :

- DFT Studies : Calculate electrophilicity indices to predict reactivity with amines/thiols. For example, the electron-withdrawing Cl substituents enhance isocyanate electrophilicity, favoring nucleophilic attack .

- Kinetic Simulations : Model reaction pathways (e.g., in vinclozolin synthesis) to identify rate-limiting steps, such as ring closure at elevated temperatures .

Q. What strategies resolve contradictions in chiral recognition data when using 3,5-dichlorophenyl carbamate-based CSPs?

- Methodological Answer :

- Hybrid CSP Design : Incorporate alkoxysilane groups (e.g., 3-(triethoxysilyl)propyl isocyanate) to improve mechanical stability and reproducibility in enantiomer resolution .

- Batch Testing : Compare retention factors (k) and selectivity (α) across racemates (e.g., trans-stilbene oxide vs. Tröger’s base) to identify solvent-dependent chiral interactions .

Q. How do solvent polarity and temperature affect the stability of this compound derivatives?

- Methodological Answer :

- Accelerated Stability Studies : Use polar aprotic solvents (e.g., DMF) at 40–60°C to assess hydrolysis rates. Urea derivatives form rapidly in aqueous media, while anhydrous conditions preserve isocyanate integrity .

- Arrhenius Analysis : Derive activation energy (E) for degradation pathways to recommend optimal storage conditions .

Q. Contradiction Analysis

- Synthetic Yield Variability : reports traditional routes, while achieves higher yields (82%) via optimized stoichiometry and inert conditions. Researchers should prioritize controlled phosgenation and moisture exclusion .

- Chiral Recognition : Hybrid CSPs in show commercial-grade performance, but batch-to-batch variability in alkoxysilane grafting may require rigorous QC protocols.

Properties

IUPAC Name |

1,3-dichloro-5-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFUJGURFLOFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067878 | |

| Record name | 3,5-Dichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34893-92-0 | |

| Record name | 3,5-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34893-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-5-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-5-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.